molecular formula C12H25NO2 B12667983 Carbamic acid, butyl-, heptyl ester CAS No. 1189-45-3

Carbamic acid, butyl-, heptyl ester

Cat. No.: B12667983
CAS No.: 1189-45-3
M. Wt: 215.33 g/mol
InChI Key: WPMZCTNYSTURSS-UHFFFAOYSA-N
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Description

Carbamic acid, butyl-, heptyl ester is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is characterized by its unique structure, which includes a butyl group attached to the nitrogen atom and a heptyl group attached to the oxygen atom of the carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, butyl-, heptyl ester can be synthesized through the reaction of butylamine with heptyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Butylamine+Heptyl chloroformateCarbamic acid, butyl-, heptyl ester+HCl\text{Butylamine} + \text{Heptyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Butylamine+Heptyl chloroformate→Carbamic acid, butyl-, heptyl ester+HCl

Industrial Production Methods

In industrial settings, the production of carbamates often involves the use of phosgene or its derivatives. The reaction of butylamine with heptyl chloroformate in the presence of a base is scaled up for industrial production. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, butyl-, heptyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form butylamine and heptyl alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of corresponding aldehydes or carboxylic acids.

    Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Butylamine and heptyl alcohol.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, butyl-, heptyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or in the design of enzyme inhibitors.

    Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its stability and reactivity.

Mechanism of Action

The mechanism of action of carbamic acid, butyl-, heptyl ester involves its interaction with biological molecules, particularly enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, making carbamates useful as temporary inhibitors in various biochemical processes.

Comparison with Similar Compounds

Carbamic acid, butyl-, heptyl ester can be compared with other carbamates such as:

    Carbamic acid, methyl-, ethyl ester: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.

    Carbamic acid, ethyl-, propyl ester: Another carbamate with different alkyl groups, used in different industrial applications.

    Carbamic acid, isopropyl-, butyl ester: Known for its use in pharmaceuticals and as a pesticide.

The uniqueness of this compound lies in its specific alkyl groups, which confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

1189-45-3

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

heptyl N-butylcarbamate

InChI

InChI=1S/C12H25NO2/c1-3-5-7-8-9-11-15-12(14)13-10-6-4-2/h3-11H2,1-2H3,(H,13,14)

InChI Key

WPMZCTNYSTURSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)NCCCC

Origin of Product

United States

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